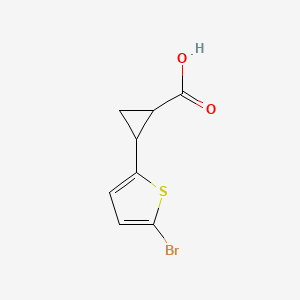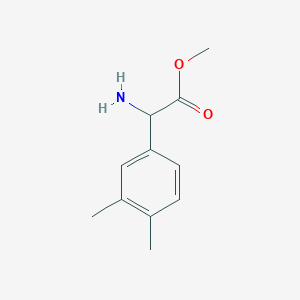
(1-Phenethyl-piperidin-4-yl)-hydrazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1-Phenethyl-piperidin-4-yl)-hydrazine: is a chemical compound with the molecular formula C13H21N3 . It is a derivative of piperidine, featuring a phenethyl group attached to the nitrogen atom of the piperidine ring, and a hydrazine moiety at the 4-position
Synthetic Routes and Reaction Conditions:
Reduction of Piperidin-4-one Derivatives: One common synthetic route involves the reduction of piperidin-4-one derivatives using hydrazine hydrate under acidic conditions.
Phenethyl Piperidine Derivatives:
Industrial Production Methods: The industrial production of This compound typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process may include purification steps such as recrystallization or chromatography to achieve the desired quality.
Análisis De Reacciones Químicas
(1-Phenethyl-piperidin-4-yl)-hydrazine: undergoes various types of chemical reactions, including:
Oxidation: The hydrazine group can be oxidized to form corresponding hydrazones or oxadiazoles.
Reduction: The compound can be reduced to form amines or other derivatives.
Substitution Reactions: The piperidine ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, sodium hypochlorite, and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are used.
Substitution Reactions: Electrophiles like alkyl halides, acyl chlorides, and sulfonyl chlorides are employed under various conditions.
Major Products Formed:
Hydrazones: Formed through the oxidation of the hydrazine group.
Amines: Resulting from the reduction of the hydrazine group.
Substituted Piperidines: Resulting from substitution reactions on the piperidine ring.
Aplicaciones Científicas De Investigación
(1-Phenethyl-piperidin-4-yl)-hydrazine: has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis for the preparation of various pharmaceuticals and fine chemicals.
Biology: The compound is studied for its potential biological activities, such as enzyme inhibition and receptor binding.
Medicine: It is investigated for its therapeutic potential in treating various diseases, including neurological disorders and inflammation.
Industry: The compound is utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism by which (1-Phenethyl-piperidin-4-yl)-hydrazine exerts its effects involves its interaction with molecular targets and pathways. The phenethyl group can interact with various receptors and enzymes, while the hydrazine moiety can participate in redox reactions. The specific molecular targets and pathways depend on the biological context and the specific application.
Comparación Con Compuestos Similares
Piperidine Derivatives: Piperidine and its various substituted derivatives.
Phenethylamines: Compounds containing the phenethylamine structure, such as amphetamine and phenethylamine itself.
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
Propiedades
IUPAC Name |
[1-(2-phenylethyl)piperidin-4-yl]hydrazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N3/c14-15-13-7-10-16(11-8-13)9-6-12-4-2-1-3-5-12/h1-5,13,15H,6-11,14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFQZEIGKFJXCNM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1NN)CCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














